

ARD-2585 and Cereblon E3 Ligase Interaction: A Technical Guide

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Compound of Interest

Compound Name: ARD-2585

Cat. No.: B10827730

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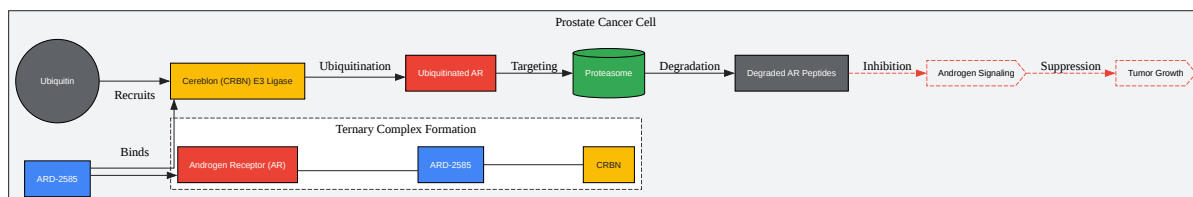
For Researchers, Scientists, and Drug Development Professionals

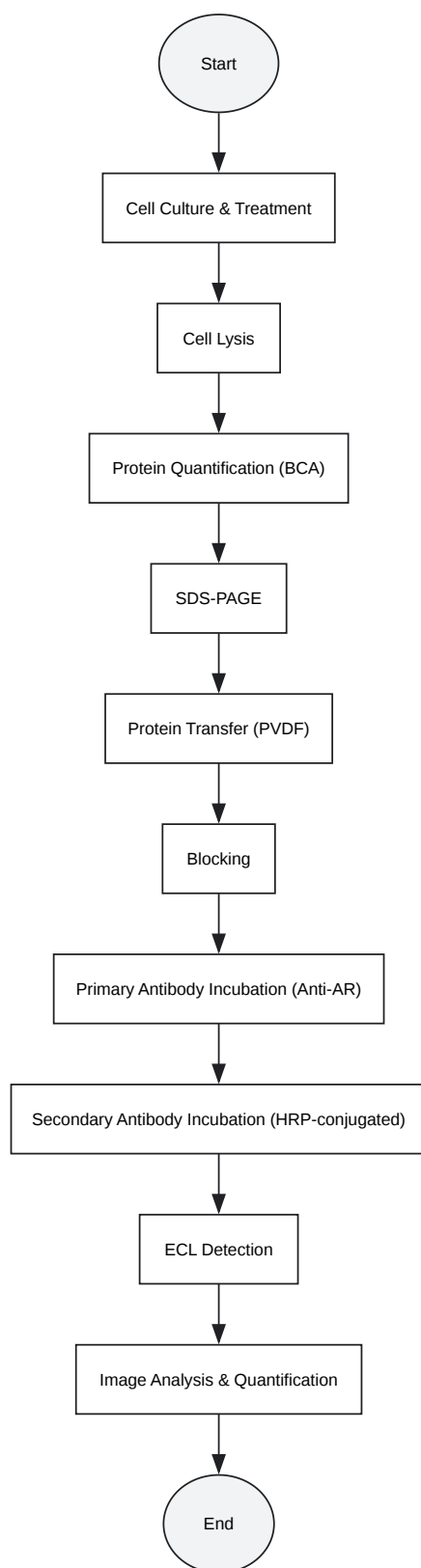
Introduction

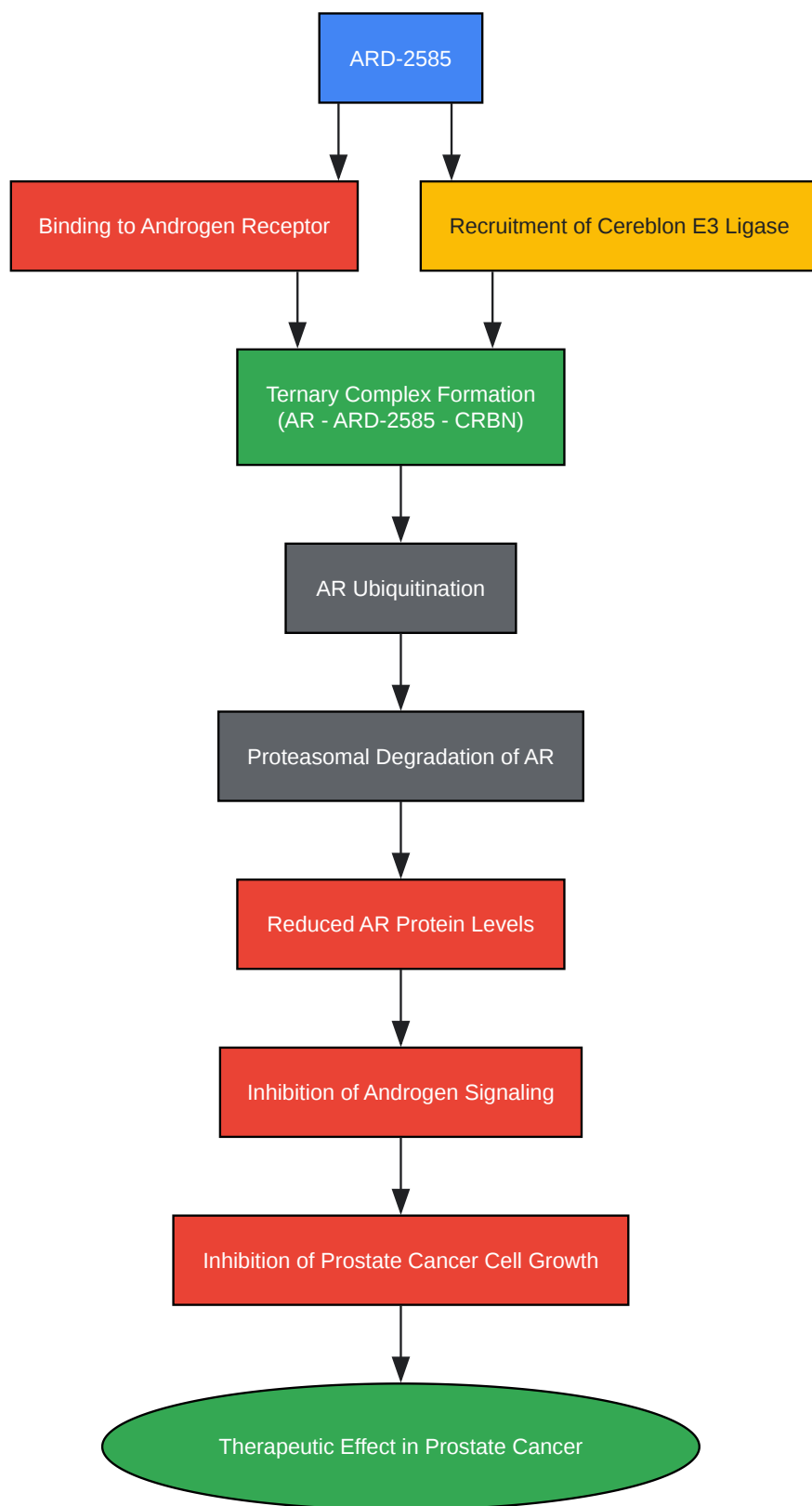
ARD-2585 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Androgen Receptor (AR).[1][2][3] It represents a promising therapeutic strategy for advanced prostate cancer, particularly in cases of resistance to conventional AR antagonists like enzalutamide.[1][4] This technical guide provides an in-depth overview of the interaction between **ARD-2585** and the Cereblon (CRBN) E3 ligase, the core mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

ARD-2585 functions as a heterobifunctional molecule, comprising a ligand that binds to the Androgen Receptor and another ligand that recruits the Cereblon E3 ubiquitin ligase complex.[1][3] This dual-binding capacity facilitates the formation of a ternary complex between the AR, **ARD-2585**, and the CRBN E3 ligase.[1] Once this complex is formed, the E3 ligase ubiquitinates the AR, marking it for degradation by the proteasome.[1] This degradation of the AR protein effectively shuts down androgen signaling pathways that drive the growth of prostate cancer cells.[1] The mechanism is dependent on Cereblon, as co-treatment with the Cereblon ligand thalidomide competitively inhibits **ARD-2585**-induced AR degradation.[1]







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